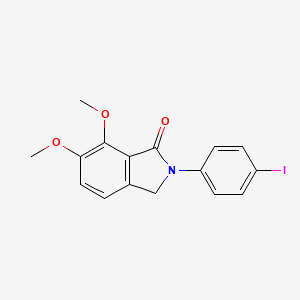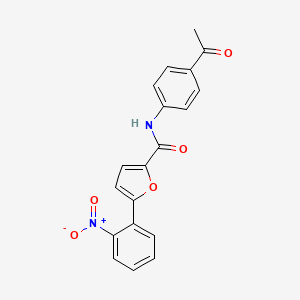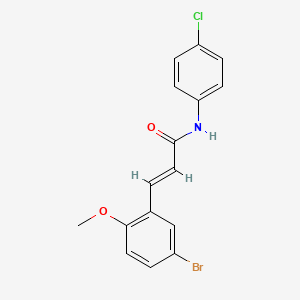
2-(4-iodophenyl)-6,7-dimethoxy-3H-isoindol-1-one
Descripción general
Descripción
2-(4-Iodophenyl)-6,7-dimethoxy-3H-isoindol-1-one is an organic compound that belongs to the class of isoindolones This compound is characterized by the presence of an iodophenyl group and two methoxy groups attached to the isoindolone core
Métodos De Preparación
The synthesis of 2-(4-iodophenyl)-6,7-dimethoxy-3H-isoindol-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the iodination of a phenyl ring followed by the formation of the isoindolone core through cyclization reactions. The reaction conditions often include the use of strong acids or bases, and the process may require purification steps such as recrystallization or chromatography to obtain the desired product .
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures while ensuring safety and cost-effectiveness. Optimization of reaction conditions and the use of efficient catalysts would be crucial for industrial-scale production.
Análisis De Reacciones Químicas
2-(4-Iodophenyl)-6,7-dimethoxy-3H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced isoindolone derivatives.
Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized isoindolones.
Aplicaciones Científicas De Investigación
2-(4-Iodophenyl)-6,7-dimethoxy-3H-isoindol-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound’s unique structure makes it a valuable probe for studying biological processes, including enzyme interactions and cellular signaling pathways.
Medicine: Research into the potential therapeutic applications of this compound is ongoing, with studies exploring its use as a drug candidate for various diseases.
Mecanismo De Acción
The mechanism of action of 2-(4-iodophenyl)-6,7-dimethoxy-3H-isoindol-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar compounds to 2-(4-iodophenyl)-6,7-dimethoxy-3H-isoindol-1-one include:
2,5-Dimethoxy-4-iodoamphetamine (DOI): A substituted phenethylamine with similar structural features, used as a research chemical and known for its psychoactive properties.
4-Iodophenol: An aromatic compound with an iodine substituent, used in various coupling reactions and as a precursor in organic synthesis.
The uniqueness of this compound lies in its isoindolone core, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
IUPAC Name |
2-(4-iodophenyl)-6,7-dimethoxy-3H-isoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14INO3/c1-20-13-8-3-10-9-18(12-6-4-11(17)5-7-12)16(19)14(10)15(13)21-2/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJJCCHJBBEAPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CN(C2=O)C3=CC=C(C=C3)I)C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate](/img/structure/B3462196.png)



![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B3462262.png)
![5-[3-(2-Chloro-phenyl)-5-methyl-isoxazol-4-yl]-3-(4-nitro-phenyl)-[1,2,4]oxadiazole](/img/structure/B3462268.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B3462276.png)
![4-bromo-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3462280.png)
![2,6-bis(4-hydroxy-2-methylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B3462288.png)
![5-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B3462294.png)
![N~2~-benzyl-N~1~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3462298.png)
![2-[benzyl-(4-methylphenyl)sulfonylamino]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B3462307.png)
![N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycine](/img/structure/B3462314.png)
![N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methoxyphenyl)glycine](/img/structure/B3462319.png)
